7-甲氧基-2H-香豆素-3-羧酸

描述

7-Methoxy-2H-chromene-3-carboxylic Acid, also known as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, is an amine-reactive blue fluorescent probe . It provides a distinguishable contrast when used with longer-wavelength probes in certain multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence .

Synthesis Analysis

The synthesis of 7-methoxy-2H-chromene-3-carboxylic Acid involves a solvent-controlled and rhodium(III)-catalyzed redox-neutral cascade C-H activation/unusual [3 + 3] annulation of diverse N-phenoxyacetamides . Another method involves the addition of dimethylformamide (DMF) and N-hydroxysuccinimide to a solution of 7-methoxy-2H-chromene-3-carboxylic Acid .Molecular Structure Analysis

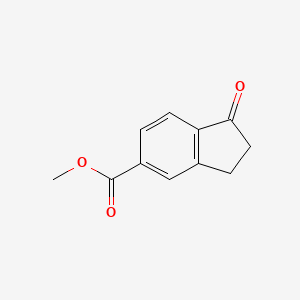

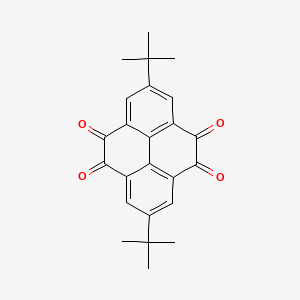

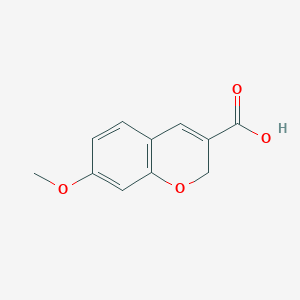

The molecular formula of 7-methoxy-2H-chromene-3-carboxylic Acid is C11H10O4 . The structure of this compound includes a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis

The chemical reactions involving 7-methoxy-2H-chromene-3-carboxylic Acid are complex and involve several steps . One of the key reactions is the cyclization with a β-lactone moiety via acyl and/or alkyl C-O bond cleavage and subsequent intramolecular nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methoxy-2H-chromene-3-carboxylic Acid include a density of 1.3±0.1 g/cm3, a boiling point of 363.5±42.0 °C at 760 mmHg, and a flash point of 145.4±21.4 °C . It has a molar refractivity of 52.4±0.3 cm3, and its polar surface area is 56 Å2 .科学研究应用

Medicine: Diagnostic Imaging

7-methoxy-2H-chromene-3-carboxylic Acid: is utilized in medical research as a fluorescent probe due to its amine-reactive properties . It can be conjugated to biomolecules, aiding in the visualization of cellular components under a microscope. This application is particularly valuable in diagnostic imaging, where it helps in identifying and tracking biological processes.

Agriculture: Biomolecule Coupling

In the agricultural sector, this compound’s derivative, 7-methoxycoumarin , is used for coupling to amines, hydrazines, or hydroxylamines on biomolecules of interest . This application is significant for the development of new agricultural chemicals, including pesticides and fertilizers that are more efficient and environmentally friendly.

Material Science: Fluorescence Applications

The compound serves as a blue fluorescent probe that provides a distinguishable contrast when used with longer-wavelength probes . This is particularly useful in material science for creating sensors and devices that can detect changes in the environment or the presence of specific chemicals.

Environmental Science: Pollution Monitoring

7-methoxy-2H-chromene-3-carboxylic Acid: can be applied in environmental science for monitoring pollution levels. Its fluorescent properties allow for the detection of environmental pollutants by tagging them with the compound and tracking their fluorescence .

Biochemistry: Protein and Nucleic Acid Research

The compound is used in biochemistry for studying proteins and nucleic acids. It acts as a fluorescent tag in microarrays and other assays, which helps in understanding the interactions and functions of these biomolecules .

Pharmacology: Drug Development

In pharmacology, 7-methoxy-2H-chromene-3-carboxylic Acid is explored for its potential therapeutic effects. Its structure is similar to that of coumarins, which are known for their pharmacological activities, suggesting possible applications in drug development .

Synthesis of Novel Compounds

Finally, this acid is a key intermediate in the synthesis of novel organic compounds. Its reactivity allows chemists to create a variety of new molecules with potential applications in various fields of research and industry .

安全和危害

The safety and hazards associated with 7-methoxy-2H-chromene-3-carboxylic Acid include warnings for harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

The future directions of 7-methoxy-2H-chromene-3-carboxylic Acid research could involve its potential use in multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence . Further studies could also explore its potential anti-tumor mechanisms .

属性

IUPAC Name |

7-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKKNCZWZNXBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455807 | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57543-60-9 | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)